2-[(3-Phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-[(3-Phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 448931-91-7
VCID: VC0368687
InChI: InChI=1S/C17H18N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
SMILES: C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4g/mol

2-[(3-Phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 448931-91-7

Main Products

VCID: VC0368687

Molecular Formula: C17H18N2O2S

Molecular Weight: 314.4g/mol

2-[(3-Phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 448931-91-7

CAS No. 448931-91-7
Product Name 2-[(3-Phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Molecular Formula C17H18N2O2S
Molecular Weight 314.4g/mol
IUPAC Name 2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H18N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Standard InChIKey BRIIAHOERJOMQL-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
Canonical SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3
PubChem Compound 4291673
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator